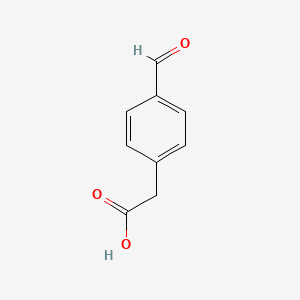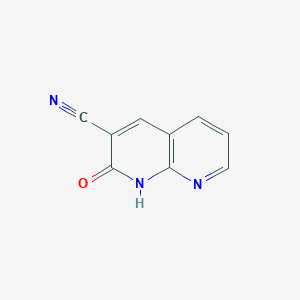![molecular formula C35H41ClN4O4 B1312713 Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester CAS No. 587881-28-5](/img/structure/B1312713.png)
Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester
Übersicht
Beschreibung
Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C35H41ClN4O4 and its molecular weight is 617.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Microbial Reduction
A notable application of this compound involves its use in the synthesis of chiral intermediates for HIV protease inhibitors, such as Atazanavir. The diastereoselective reduction of this compound, using microbial cultures, has been a focal point of research. Rhodococcus, Brevibacterium, and Hansenula strains have been particularly effective in reducing it to its alcohol form with high diastereomeric purity and enantiomeric excess, which is crucial for pharmaceutical applications (Patel, Chu, & Mueller, 2003).
2. Biocatalytic Synthesis
This compound has also been studied in the context of biocatalytic synthesis, again emphasizing its role in the preparation of HIV protease inhibitors. In these studies, the synthesis process was optimized to achieve high reaction yields and optical purity, which is critical in creating effective pharmaceutical agents (Patel, 1999).
3. Quinazoline Carboxylic Acids Synthesis
Another research focus is the synthesis of quinazoline carboxylic acids. This includes a study on an easy route to create various quinazoline and benzotriazin derivatives, showcasing the versatility of this compound in creating a range of bioactive molecules (Süsse & Johne, 1985).
4. Development of Antiviral and Antihypertensive Drugs
In addition to HIV protease inhibitors, this compound has been used in the development of antiviral and antihypertensive drugs. The synthesis involves reductive amination and the use of microbial cultures, highlighting the compound's utility in diverse therapeutic areas (Patel, 1999).
5. Enantioselective Preparation
Research has also been conducted on the enantioselective preparation of various compounds, utilizing carbamic acid derivatives. This highlights its role in creating specific stereoisomers of pharmaceutical substances, which can have significant implications for their efficacy and safety (Goss, Dai, Lou, & Schaus, 2009).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41ClN4O4/c1-23(2)30(31-38-29-21-27(36)17-18-28(29)33(42)40(31)22-25-11-8-7-9-12-25)39(32(41)26-15-13-24(3)14-16-26)20-10-19-37-34(43)44-35(4,5)6/h7-9,11-18,21,23,30H,10,19-20,22H2,1-6H3,(H,37,43)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJTRHNJQALDQ-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

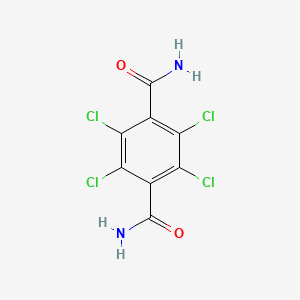
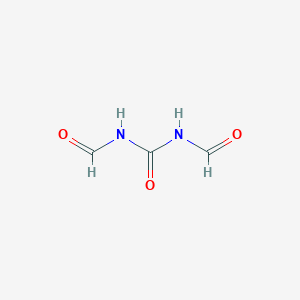
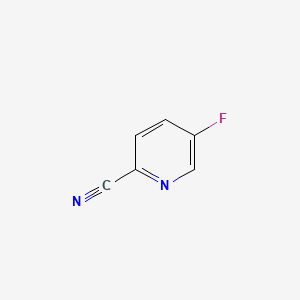

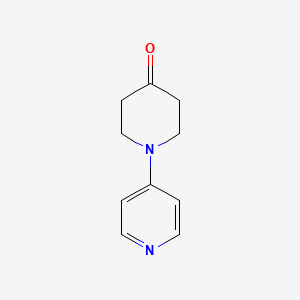
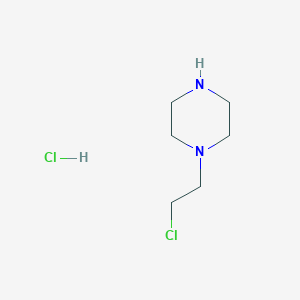
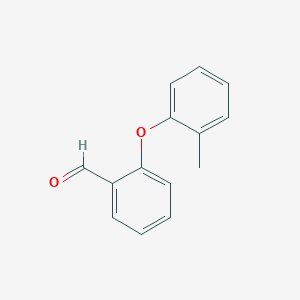
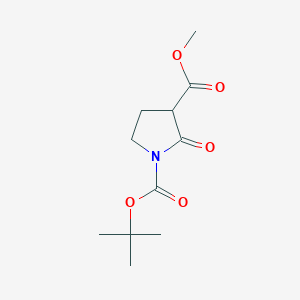
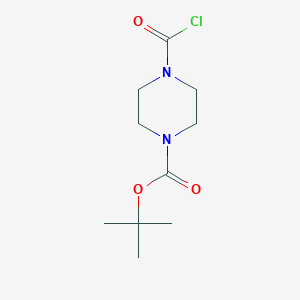
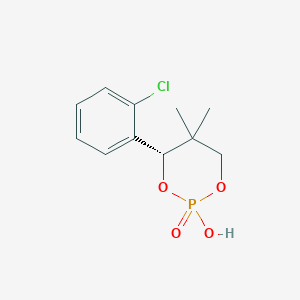
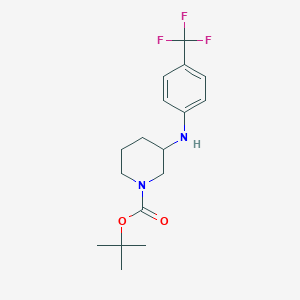
![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
